Dichloroiodomethane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

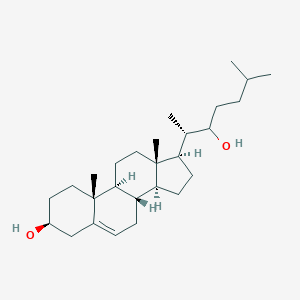

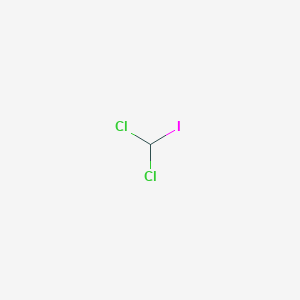

Dichloroiodomethane (DCIM) is a trihalomethane with the chemical formula CHCl2I . It is a heavy, nonflammable, transparent pale yellow liquid with a chloroform-like odor . DCIM is soluble in organic solvents like acetone, diethyl ether, ethanol, and benzene . It decomposes in contact with air and light .

Synthesis Analysis

There are several known synthesis routes for Dichloroiodomethane. One method involves the reaction of chloroform with sodium iodide . Another method involves the reaction of chloroform with iodoethane . Older methods include distillation of iodoform with phosphorus pentachloride or mercuric chloride .

Molecular Structure Analysis

The molecular formula of Dichloroiodomethane is CHCl2I . The average mass is 210.829 Da and the monoisotopic mass is 209.849991 Da . The molecule contains a total of 4 bonds, including 3 non-H bonds .

Chemical Reactions Analysis

Dichloroiodomethane plays a crucial role in scientific research across multiple disciplines such as organic synthesis, analytical chemistry, and biochemistry. Within organic synthesis, it acts as both a solvent and a reagent for different reactions .

Physical And Chemical Properties Analysis

Dichloroiodomethane has a density of 2.4±0.1 g/cm3, a boiling point of 128.0±8.0 °C at 760 mmHg, and a vapor pressure of 13.2±0.2 mmHg at 25°C . The enthalpy of vaporization is 35.1±3.0 kJ/mol, and the flash point is 31.2±18.4 °C . The index of refraction is 1.589, and the molar refractivity is 29.3±0.3 cm3 .

科学的研究の応用

Comprehensive Analysis of Dichloroiodomethane Applications

Dichloroiodomethane (DCIM), with the chemical formula

CHCl2I CHCl_2I CHCl2I

, is a trihalomethane known for its heavy, nonflammable, and pale yellow liquid form. It possesses a chloroform-like odor and is soluble in various organic solvents . Below is a detailed analysis of its unique applications in scientific research:Organic Synthesis: DCIM serves as both a solvent and a reagent in organic synthesis. Its heavy atom allows for efficient use in radical reactions and as a source of iodine in iodination processes. It’s particularly useful in synthesizing monohalocyclopropane derivatives from olefins .

Analytical Chemistry: In analytical chemistry, DCIM is utilized in gas chromatography-high-resolution mass spectrometry for the quantification of trace levels of iodo-THMs in human blood. This application is crucial for assessing human exposure to these compounds .

Biochemistry: DCIM’s role in biochemistry includes its use as a density gradient medium for the separation of cells and subcellular components. Its high density and low viscosity make it ideal for this purpose.

Environmental Monitoring: The compound is monitored in environmental studies due to its presence as a contaminant in disinfected tap water. Understanding its behavior and decomposition in water bodies is essential for water quality assessments .

Photolysis Research: DCIM undergoes photolysis, making it a subject of interest in studies related to the fate and transformation of iodine species in UV irradiation and UV-based advanced oxidation processes .

作用機序

Dichloroiodomethane (DCIM) is a trihalomethane with the chemical formula CHCl2I . It is a heavy, nonflammable, transparent pale yellow liquid with a chloroform-like odour .

Target of Action

It is known to exist naturally in the human body , suggesting it may interact with various biological molecules

Mode of Action

It is believed to participate as a reactant in various reactions and can also function as a solvent for diverse compounds . The specifics of its interaction with its targets and any resulting changes are areas of ongoing research.

Biochemical Pathways

Given its presence in the human body and its potential role as a reactant in various reactions , it is likely that it may influence multiple pathways

Pharmacokinetics

It is soluble in organic solvents like acetone, diethyl ether, ethanol, and benzene , which may influence its absorption and distribution. Its metabolism and excretion are areas of ongoing research.

Result of Action

Given its potential role as a reactant and solvent , it may influence a variety of molecular processes and cellular functions

Action Environment

Dichloroiodomethane decomposes in contact with air and light . This suggests that environmental factors such as light exposure and oxygen levels may influence its action, efficacy, and stability. It has an estimated half-life of 275 years in water , indicating its potential persistence in aquatic environments.

Safety and Hazards

Exposure to Dichloroiodomethane can cause eye and skin irritation, and prolonged skin exposure can cause severe chemical burns . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

特性

IUPAC Name |

dichloro(iodo)methane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl2I/c2-1(3)4/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLZCOJXSLDGKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021570 |

Source

|

| Record name | Dichloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloroiodomethane | |

CAS RN |

594-04-7 |

Source

|

| Record name | Dichloroiodomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)

![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)

![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)

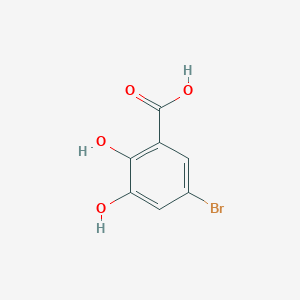

![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)